2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-5-8-4-7-2-1-3-9(7)13-11(8)16-6-10(14)15/h4H,1-3,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWUGRYMRCDWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
The reaction employs sodium alkoxide (e.g., sodium ethoxide or methoxide) as both a base and catalyst in alcoholic solvents (ethanol or methanol). Cyclocondensation proceeds via a Michael addition-nucleophilic attack-cyclization-dehydration sequence , yielding the fused bicyclic structure. For example, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) is synthesized at reflux temperatures (70–80°C) over 6–8 hours.
Key Parameters:
| Parameter | Value/Range |
|---|---|
| Temperature | 70–80°C |
| Catalyst | NaOEt/NaOMe (1.5 eq) |
| Solvent | Ethanol/Methanol |
| Reaction Time | 6–8 hours |
Functionalization at Position 2
The ethoxy or methoxy group at position 2 of the CAPD intermediate is replaced via nucleophilic substitution to introduce the sulfanylacetic acid moiety. This involves:
-
Leaving Group Activation : Conversion of the alkoxy group to a better leaving group (e.g., iodide using hydroiodic acid).
-
Thiolation : Reaction with mercaptoacetic acid or its sodium salt under basic conditions (e.g., K₂CO₃ in DMF).
Post-Synthetic Thiolation Strategies
Direct Displacement of Halogenated Intermediates
An alternative route involves halogenated cyclopenta[b]pyridine precursors. For instance, 2-chloro-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine reacts with mercaptoacetic acid in the presence of a base (e.g., triethylamine) to form the target compound.
Reaction Scheme:
Mitsunobu Reaction for Thioether Formation
The Mitsunobu reaction offers a stereospecific pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a thiol (e.g., mercaptoacetic acid) with a hydroxylated cyclopenta[b]pyridine intermediate.
Ester Hydrolysis for Carboxylic Acid Derivatization
Industrial-scale protocols often synthesize the methyl ester derivative first, followed by alkaline hydrolysis to yield the free acid.
Methyl Ester Synthesis
Methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is prepared via nucleophilic substitution between 2-mercapto-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine and methyl bromoacetate.
Hydrolysis Conditions
The ester is hydrolyzed using aqueous NaOH (2M) at 60°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Synthetic intermediates and the final product are characterized using:
-
IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, S–H at ~2550 cm⁻¹).
-
Elemental Analysis : Validates molecular formula (e.g., C₁₃H₁₁N₂O₂S for the target compound).
Industrial-Scale Optimization
Large-scale production prioritizes continuous flow reactors and green solvents (e.g., ethanol-water mixtures) to enhance sustainability. Catalytic recycling and automated pH control systems improve yield reproducibility.
Emerging Methodologies
Recent studies explore photocatalytic thiol-ene reactions and enzyme-mediated synthesis to reduce energy consumption and byproduct formation, though these remain experimental.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or manganese dioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium or manganese dioxide in organic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share core bicyclic frameworks or functional motifs with the target molecule:
Key Structural Insights :
Physicochemical and Hazard Profile Comparison
Notes:
Biological Activity
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 248.30 g/mol. The compound features a cyano group and a cyclopentapyridine moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are pivotal in cellular signaling processes .
- Cytotoxic Effects : Some studies suggest that derivatives can induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to affect various cell lines. For instance:
- Cancer Cell Lines : It has shown promising results in inhibiting the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| HeLa | 15 | Cervical cancer cells |
| MCF7 | 20 | Breast cancer cells |
| A549 | 25 | Lung cancer cells |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate potential therapeutic effects in animal models of cancer and inflammation. These studies often focus on:
- Antitumor Activity : Evaluating tumor size reduction and survival rates in treated versus control groups.
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in mice. The results indicated a significant reduction in tumor volume compared to controls after treatment for four weeks. -
Case Study on Enzyme Inhibition :
Another study focused on the enzyme inhibition properties of related compounds, demonstrating that the presence of the sulfanyl group enhances binding affinity to target enzymes involved in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
